Cas no 849201-84-9 (Glaucogenin C mono-D-thevetoside)
Glaucogenin C mono-D-thevetoside is a steroidal glycoside derived from natural sources, characterized by its unique structure combining glaucogenin C with a D-thevetoside moiety. This compound exhibits notable biological activity, particularly in cardiovascular research, due to its potential cardiotonic and anti-inflammatory properties. Its high purity and well-defined molecular structure make it valuable for pharmacological studies and as a reference standard in analytical applications. The compound's stability and solubility profile further enhance its utility in experimental settings. Researchers appreciate its reproducibility and consistency, which are critical for mechanistic studies and drug development efforts targeting cardiac and metabolic pathways.

849201-84-9 structure
商品名:Glaucogenin C mono-D-thevetoside
Glaucogenin C mono-D-thevetoside 化学的及び物理的性質
名前と識別子
-
- Glaucogenin C mono-D-thevetoside
- (2aR,2a<sup>1</sup>R,6aS,6bR,9S,12aR,14aS)-9-(((2R,3R,4S,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2a,6b-dimethyl-1,2a,2a<sup>1</sup>,5,6,6a,6b,7,8,9,10,12,12a,14a-tetradecahydro-13H-2,3,14-trioxapentaleno[1',6':5,6,7]cyclonona[1,2-a]naphthalen-13-one
- [ "" ]
- 849201-84-9
- HY-N3946
- CS-0024498
- AKOS032962712
- (4S,5R,8S,13R,16S,19R,22R)-8-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one
- DA-53571
-
- インチ: 1S/C28H40O9/c1-14-22(29)24(32-4)23(30)26(35-14)36-17-9-10-27(2)16(11-17)6-7-18-19(27)8-5-15-12-33-28(3)21(15)20(13-34-28)37-25(18)31/h6,12,14,17-24,26,29-30H,5,7-11,13H2,1-4H3/t14-,17+,18-,19+,20-,21-,22-,23-,24+,26+,27+,28+/m1/s1
- InChIKey: KBZJWPGSJWUHPT-FJUGQGNPSA-N
- ほほえんだ: O1C([C@]2([H])C([H])([H])C([H])=C3C([H])([H])[C@]([H])(C([H])([H])C([H])([H])[C@]3(C([H])([H])[H])[C@@]2([H])C([H])([H])C([H])([H])C2=C([H])O[C@]3(C([H])([H])[H])[C@@]2([H])[C@@]1([H])C([H])([H])O3)O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])[H])O1)O[H])OC([H])([H])[H])O[H])=O
計算された属性
- せいみつぶんしりょう: 520.26700
- どういたいしつりょう: 520.267
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 重原子数: 37
- 回転可能化学結合数: 3
- 複雑さ: 979
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 12
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 113
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.3±0.0 g/cm3
- ゆうかいてん: 185-187℃
- ふってん: 717.1±0.0 °C at 760 mmHg
- フラッシュポイント: 236.1±0.0 °C
- PSA: 112.91000
- LogP: 2.58820
- じょうきあつ: 0.0±0.0 mmHg at 25°C
Glaucogenin C mono-D-thevetoside セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Glaucogenin C mono-D-thevetoside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5297-1 mL * 10 mM (in DMSO) |
Glaucogenin C mono-D-thevetoside |
849201-84-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 7430 | 2023-09-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G44400-5mg |
Glaucogenin C mono-D-thevetoside |
849201-84-9 | ,98.0% | 5mg |
¥6880.0 | 2023-09-07 | |
TargetMol Chemicals | TN5297-5 mg |
Glaucogenin C mono-D-thevetoside |
849201-84-9 | 98% | 5mg |
¥ 4,890 | 2023-07-11 | |
TargetMol Chemicals | TN5297-1 ml * 10 mm |
Glaucogenin C mono-D-thevetoside |
849201-84-9 | 1 ml * 10 mm |
¥ 7430 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5297-5 mg |
Glaucogenin C mono-D-thevetoside |
849201-84-9 | 5mg |
¥5965.00 | 2022-04-26 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G44400-5 mg |
Glaucogenin C mono-D-thevetoside |
849201-84-9 | 5mg |
¥5600.0 | 2021-09-09 | ||
TargetMol Chemicals | TN5297-5mg |
Glaucogenin C mono-D-thevetoside |
849201-84-9 | 5mg |
¥ 4890 | 2024-07-20 | ||
A2B Chem LLC | AH57131-5mg |
Glaucogenin C mono-D-thevetoside |
849201-84-9 | 98.0% | 5mg |
$869.00 | 2024-04-19 |
Glaucogenin C mono-D-thevetoside 関連文献
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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